Cas no 2000627-84-7 (2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide)

2-Amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide is a specialized pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features an ethoxy-substituted pyrazole ring linked to a butanamide backbone, offering versatility for further functionalization. The compound's unique scaffold may contribute to binding affinity in biological systems, making it a candidate for drug discovery, particularly in targeting enzyme or receptor interactions. Its amide and amino groups enhance solubility and reactivity, facilitating synthetic modifications. This intermediate is valued for its structural complexity and potential as a building block in the development of novel bioactive molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide structure
2000627-84-7 structure
Product name:2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
CAS No:2000627-84-7
MF:C9H16N4O2
Molecular Weight:212.248941421509
CID:6440205
PubChem ID:165840757

2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
    • 2000627-84-7
    • EN300-1124064
    • インチ: 1S/C9H16N4O2/c1-3-15-7-4-12-13(5-7)6(2)8(10)9(11)14/h4-6,8H,3,10H2,1-2H3,(H2,11,14)
    • InChIKey: LTUYZYLNBPEECV-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=NN(C=1)C(C)C(C(N)=O)N

計算された属性

  • 精确分子量: 212.12732577g/mol
  • 同位素质量: 212.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 224
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.2Ų
  • XLogP3: -1.1

2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1124064-10g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
10g
$6390.0 2023-10-26
Enamine
EN300-1124064-1g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
1g
$1485.0 2023-10-26
Enamine
EN300-1124064-0.25g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
0.25g
$1366.0 2023-10-26
Enamine
EN300-1124064-2.5g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
2.5g
$2912.0 2023-10-26
Enamine
EN300-1124064-5.0g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7
5g
$5014.0 2023-06-09
Enamine
EN300-1124064-1.0g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7
1g
$1729.0 2023-06-09
Enamine
EN300-1124064-10.0g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7
10g
$7435.0 2023-06-09
Enamine
EN300-1124064-0.05g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
0.05g
$1247.0 2023-10-26
Enamine
EN300-1124064-0.5g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
0.5g
$1426.0 2023-10-26
Enamine
EN300-1124064-0.1g
2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide
2000627-84-7 95%
0.1g
$1307.0 2023-10-26

2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide 関連文献

2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamideに関する追加情報

Comprehensive Overview of 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide (CAS No. 2000627-84-7)

2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide, with the CAS number 2000627-84-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrazole and amide functional groups, exhibits potential applications in drug development, particularly in targeting metabolic and neurological pathways. Researchers are increasingly exploring its role in modulating enzyme activity and receptor interactions, making it a subject of interest in precision medicine and biomolecular engineering.

The structural complexity of 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide allows it to interact with biological systems in distinct ways. Its ethoxy and amino substituents contribute to its solubility and bioavailability, which are critical factors in drug formulation. Recent studies highlight its potential as a scaffold for designing small-molecule inhibitors, particularly in diseases where protein-protein interactions play a key role. This aligns with current trends in targeted therapy, a hot topic in oncology and neurodegenerative disease research.

In the context of AI-driven drug discovery, CAS 2000627-84-7 has been flagged as a promising candidate for virtual screening and molecular docking studies. The compound's 3D conformation and electrostatic properties make it suitable for computational modeling, a rapidly growing field fueled by advancements in machine learning and quantum chemistry. This synergy between experimental and in silico approaches underscores its relevance in modern pharmacology.

From a synthetic chemistry perspective, the preparation of 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide involves multi-step reactions, including N-alkylation and amide coupling. Optimizing its yield and purity is a focus area for process chemistry experts, especially given the demand for high-throughput synthesis in combinatorial libraries. The compound's stability under various pH conditions and thermal profiles is also being investigated to ensure its suitability for formulation development.

Environmental and green chemistry considerations are increasingly shaping the discourse around compounds like CAS 2000627-84-7. Researchers are evaluating sustainable synthesis routes, such as catalytic methods and solvent-free reactions, to minimize waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).

The patent landscape for 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide reflects its commercial potential, with filings covering its use in therapeutic applications and diagnostic tools. Intellectual property analysts note its inclusion in drug candidate pipelines for conditions like inflammatory disorders and metabolic syndromes, areas with high unmet medical needs. This positions the compound as a valuable asset in biotech innovation.

In summary, 2-amino-3-(4-ethoxy-1H-pyrazol-1-yl)butanamide (CAS 2000627-84-7) represents a convergence of chemical ingenuity and biological relevance. Its multifaceted applications—from drug design to computational biology—make it a compound worth watching in the evolving landscape of life sciences. As research progresses, its role in addressing complex health challenges will likely expand, reinforcing its importance in both academic and industrial settings.

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